3-Amino-5-(2-methyl-4-nitrophenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD16117656” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD16117656” involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD16117656” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD16117656” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD16117656” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as solvent choice, temperature, and reaction time are critical factors that determine the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD16117656” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
“MFCD16117656” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD16117656” could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of “MFCD16117656” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular pathways involved in its action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD16117656” include those with analogous molecular structures and reactivity. These compounds may share similar chemical properties and applications.
Uniqueness: What sets “MFCD16117656” apart from similar compounds is its unique molecular structure, which imparts specific reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C10H10N4O2 |
---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-(2-methyl-4-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-4-7(14(15)16)2-3-8(6)9-5-10(11)13-12-9/h2-5H,1H3,(H3,11,12,13) |
InChI-Schlüssel |
QSRUJQGVILHNBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.